molecular formula C6H11ClN4O2S B2435212 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride CAS No. 2253640-54-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride

Cat. No.: B2435212
CAS No.: 2253640-54-7
M. Wt: 238.69
InChI Key: QDBNBLYSTOCFCV-UHFFFAOYSA-N
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Description

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride” is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . It’s a solid compound with a molecular weight of 203.63 .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7 H9 N3 O2 . Cl H . The InChI code for this compound is 1S/C7H9N3O2.ClH/c11-7(12)6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H,11,12);1H .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 203.63 . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Activities : Derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including compounds related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

  • Antitubercular and Antimicrobial Agents : Hispolonpyrazole sulfonamides, structurally related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride, have been investigated for anti-tubercular, anti-bacterial, and anti-fungal activities, showing significant results (Bollikolla et al., 2021).

  • Sulfonamide Derivatives in Antimicrobial Activity : Research on sulfonamide derivatives, which include the structural fragment of pyrazol-1-yl-pyridazine, has shown promising results in inhibiting the activity of human carbonic anhydrases, highlighting their potential as antimicrobial agents (Komshina et al., 2020).

Anticancer Properties

  • Anticancer Activity : Novel pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, related to the chemical structure , have shown anticancer properties. They exhibit cytotoxic and proapoptotic activity against cancer cell lines without affecting normal cells, indicating their potential as new anticancer drugs (Kciuk et al., 2022).

  • Genotoxicity in Cancer Cells : Similar compounds to this compound have been studied for their genotoxic potential in cancer cells, indicating a specific targeting mechanism that could be beneficial in cancer therapies (Kciuk et al., 2023).

Synthesis and Catalysis Applications

  • Catalysis in Synthesis : Research on N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, related to the chemical compound , has shown its effectiveness as a catalyst in the synthesis of pyrazole and other derivatives, indicating its utility in green chemistry and synthetic applications (Khazaei et al., 2015).

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c7-13(11,12)6-4-9-10-2-1-8-3-5(6)10;/h4,8H,1-3H2,(H2,7,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBNBLYSTOCFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)S(=O)(=O)N)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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